Ortho‑Allyl vs. Ortho‑Methyl Substitution: Differential Antitubercular Potency (Class‑Level SAR)
In the phenoxyalkylbenzimidazole series, the ortho‑allyl substitution on the phenoxy ring (present in the target compound) is structurally distinct from the ortho‑methyl variant found in close analogs such as 1-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]ethanol. Systematic SAR studies demonstrate that replacing the ortho‑allyl group with a smaller, non‑alkenyl substituent reduces antitubercular potency. The most potent compound in this class, bearing an ortho‑allyl‑type substitution, achieved an MIC of 52 nM against M. tuberculosis H37Rv with a selectivity index of 523 (eukaryotic cytotoxicity IC₅₀ / MIC) [1]. In contrast, ortho‑methyl analogs in the same study exhibited MIC values ranging from 0.5 to >10 µM, representing a ≥10‑fold loss in potency [1].
| Evidence Dimension | In vitro antitubercular activity (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | MIC = 52 nM (projected; class‑representative ortho‑allylphenoxy compound, i.e., 2‑ethyl‑1‑(3‑(2‑allylphenoxy)propyl)‑1H‑benzo[d]imidazole) [1] |
| Comparator Or Baseline | Ortho‑methyl analog: MIC = 0.5 to >10 µM [1] |
| Quantified Difference | ≥10‑fold superior potency for ortho‑allyl vs. ortho‑methyl substitution |
| Conditions | M. tuberculosis H37Rv, aerobic replicating conditions, 7H9 broth microdilution assay |
Why This Matters
For scientists selecting a benzimidazole probe for antitubercular screening, the ortho‑allyl pattern is a critical potency determinant; substituting with an ortho‑methyl analog is expected to forfeit at least one order of magnitude in activity.
- [1] Chandrasekera, N. S.; Alling, T.; Bailey, M. A.; et al. Identification of Phenoxyalkylbenzimidazoles with Antitubercular Activity. J. Med. Chem. 2015, 58 (18), 7273–7285. DOI: 10.1021/acs.jmedchem.5b00546. View Source
